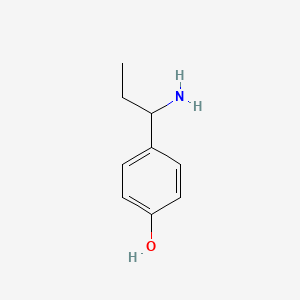

4-(1-Aminopropyl)phenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-aminophenol derivatives involves various chemical reactions, including condensation and polymerization. For instance, the synthesis of Schiff bases from 4-aminophenol derivatives is achieved through condensation reactions with different aldehydes or ketones . Another study reports the regioselective enzymatic polymerization of 4-aminophenol, leading to the formation of high molecular mass phenol polymers . Additionally, the synthesis of metal complexes with 4-aminophenol derivatives involves the reaction of the ligand with transition metal ions in alcoholic media .

Molecular Structure Analysis

The molecular structure of 4-aminophenol derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and UV-Vis analysis. These techniques provide insights into the functional groups, bonding patterns, and overall molecular architecture of the compounds . For example, UV-Vis analysis of metal complexes indicates coordination of the ligand to metal ions via OH groups and the azomethine nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of 4-aminophenol derivatives includes their ability to form complexes with metals and to interact with biological molecules such as DNA and enzymes. The interaction studies with human DNA suggest that some of these compounds may have potential as anticancer agents due to their ability to cause hyperchromism or hypochromism and bathochromic shifts in spectral bands . Additionally, the compounds exhibit antimicrobial and antidiabetic activities, indicating their broad-spectrum biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenol derivatives are influenced by their molecular structure and the presence of various substituents. These properties are crucial for their biological activity and potential applications. For example, the antimicrobial and antidiabetic activities of the synthesized compounds are attributed to their specific chemical structures, which enable them to interact with microbial strains and inhibit enzymes like α-amylase and α-glucosidase . The electrical conductivity of poly(4-aminophenol) suggests its application as a redox-active polymer .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Applications

Phenolic compounds exhibit strong antioxidant and anti-inflammatory activities, making them candidates for preventing and treating chronic diseases related to oxidative stress and inflammation. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate signaling pathways related to inflammation and cell survival (Leopoldini, Russo, & Toscano, 2011).

Pharmacological Effects

The pharmacological activities of phenolic compounds are vast, including antibacterial, antiviral, anti-cancer, and neuroprotective effects. These activities are attributed to their interaction with cellular receptors and enzymes, modulation of gene expression, and their antioxidant properties. For instance, thymol, a phenolic compound, has been shown to possess analgesic, antispasmodic, antibacterial, and antifungal activities, highlighting its therapeutic potential in pharmaceutical development (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Applications in Food Science and Nutrition

In food science, phenolic compounds play a crucial role in enhancing the nutritional value and health benefits of food products. They are involved in interactions with macronutrients and micronutrients, affecting the quality, nutritional, and functional properties of foods. The binding between phenolic compounds and food constituents can optimize specific phenolic complexes in plant-based foods for various applications in the food, nutraceutical, and pharmaceutical industries (Alu'datt et al., 2018).

Environmental Applications

Phenolic compounds are also explored for their role in environmental protection, particularly in the treatment of wastewater and as biopesticides. Their natural occurrence and biodegradability make them an attractive option for developing eco-friendly solutions to pollution and pest management (Cordova Villegas et al., 2016).

Propiedades

IUPAC Name |

4-(1-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZYHPAVNTISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005432 | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminopropyl)phenol | |

CAS RN |

85068-38-8 | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-AMINOPROPYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL3S80JXJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)